Cas no 54667-43-5 (Poly(1,4-butanediol) bis(4-aminobenzoate))
Poly(1,4-butanediol) bis(4-aminobenzoate) Chemical and Physical Properties
Names and Identifiers
-
- Poly(1,4-butanediol) bis(4-aminobenzoate)
- AC-18378
- AGN-PC-01VIFA
- Polytetramethylene glycol bis(4-aminobenzoate) [P1000]
- SureCN561945
- Elasmer1000
- Elasmer 1000P
- Elasmer 2000
- Elasmer 250P
- Elasmer 650
- Elasmer 650P
- P1000
- P 2000
- P 250
- Polamine 1000
- Polamine 2000
- Polamine 250
- Polamine 650
- Polytetramethylene glycol bis(4-aminobenzoate)
- Polytetramethylene oxidedi-p-aminobenzoate
- Versalink 1000
- Versalink 650
- Versalink P 1000
- VersalinkP 250
- Versalink P 650
- SCHEMBL561945
- 4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate
- AKOS015964398
- 4-(4-aminophenylcarbonyloxy)butyl 4-aminobenzoate
- Butane-1,4-diyl bis(4-aminobenzoate)
- DTXSID80969949
- 54667-43-5
- AKOS024390637
- UCHUCWHZVSIPQI-UHFFFAOYSA-N
-
- Inchi: 1S/C18H20N2O4/c19-15-7-3-13(4-8-15)17(21)23-11-1-2-12-24-18(22)14-5-9-16(20)10-6-14/h3-10H,1-2,11-12,19-20H2
- InChI Key: UCHUCWHZVSIPQI-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)N)=O)CCCCOC(C1C=CC(=CC=1)N)=O
Computed Properties
- Exact Mass: 328.1424
- Monoisotopic Mass: 328.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: nothing
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.07
- Melting Point: 56 ºC
- Flash Point: >230 °F
- Refractive Index: n20/D 1.5047
- PSA: 104.64
- Solubility: Not available
Poly(1,4-butanediol) bis(4-aminobenzoate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P303956-100g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | average Mn ~1238 | 100g |
¥402.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P303956-25g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | average Mn ~1238 | 25g |
¥132.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02415-50g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | 50g |
¥458.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P888479-500g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | ~1200 | 500g |
¥1,226.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P888479-25g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | ~1200 | 25g |
¥136.00 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P888479-100g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | ~1200 | 100g |
¥411.00 | 2022-06-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84955-100g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | AR | 100g |
¥328.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84955-25g |
Poly(1,4-butanediol) bis(4-aminobenzoate) |
54667-43-5 | AR | 25g |
¥108.0 | 2023-09-05 | |
| A2B Chem LLC | AY11690-25g |
Poly(oxy-1,4-butanediyl), a-(4-aminobenzoyl)-w-[(4-aminobenzoyl)oxy]- |
54667-43-5 | average Mn ~1238 | 25g |
$137.00 | 2024-04-19 | |
| A2B Chem LLC | AY11690-100g |
Poly(oxy-1,4-butanediyl), a-(4-aminobenzoyl)-w-[(4-aminobenzoyl)oxy]- |
54667-43-5 | average Mn ~1238 | 100g |
$341.00 | 2024-04-19 |
Poly(1,4-butanediol) bis(4-aminobenzoate) Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Poly(1,4-butanediol) bis(4-aminobenzoate)
Professional Introduction to Poly(1,4-butanediol) bis(4-aminobenzoate) and CAS No. 54667-43-5
Poly(1,4-butanediol) bis(4-aminobenzoate), identified by the chemical compound code CAS No. 54667-43-5, is a specialized polymer that has garnered significant attention in the field of advanced materials and biomedical applications. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it highly suitable for various industrial and scientific uses. The presence of 1,4-butanediol units and 4-aminobenzoate groups in its backbone imparts exceptional flexibility, thermal stability, and biocompatibility, making it an attractive candidate for research and development in multiple sectors.
The synthesis of Poly(1,4-butanediol) bis(4-aminobenzoate) involves a meticulous process that ensures the precise arrangement of monomeric units. The reaction typically involves the condensation of 1,4-butanediol with 4-aminobenzoic acid under controlled conditions. This process not only requires careful temperature and pH regulation but also the use of catalysts to facilitate the formation of stable ester bonds. The resulting polymer chain, rich in amine functionalities, enhances its reactivity and makes it a versatile material for further functionalization.
In recent years, Poly(1,4-butanediol) bis(4-aminobenzoate) has been extensively studied for its potential applications in biomedical engineering. One of the most promising areas is in the development of drug delivery systems. The amine groups present in the polymer structure allow for the facile attachment of various bioactive molecules, enabling targeted drug delivery. This property has been exploited in designing polymers that can release therapeutic agents in response to specific biological triggers, thereby improving treatment efficacy and reducing side effects.
Furthermore, the biocompatibility of Poly(1,4-butanediol) bis(4-aminobenzoate) makes it an ideal candidate for use in tissue engineering applications. Researchers have utilized this polymer to create scaffolds that mimic natural extracellular matrices, providing support for cell growth and tissue regeneration. The flexibility and strength of the polymer ensure that these scaffolds can withstand mechanical stress while maintaining their structural integrity. This has opened up new possibilities for regenerative medicine, particularly in the repair of damaged tissues and organs.
The thermal stability of Poly(1,4-butanediol) bis(4-aminobenzoate) is another key attribute that contributes to its wide-ranging applications. The polymer exhibits high melting points and resistance to degradation at elevated temperatures, making it suitable for use in high-performance materials such as coatings and adhesives. Additionally, its chemical stability allows it to maintain its properties over extended periods, ensuring long-term reliability in various industrial settings.
Recent advancements in nanotechnology have also highlighted the potential of Poly(1,4-butanediol) bis(4-aminobenzoate) as a matrix material for nanocarriers. By incorporating nanoparticles into the polymer structure, researchers have developed systems capable of delivering drugs more efficiently and with greater precision. These nanocarriers can be designed to target specific cells or tissues, thereby enhancing therapeutic outcomes. The ability to functionalize the polymer with various targeting ligands further expands its utility in personalized medicine.
The environmental impact of Poly(1,4-butanediol) bis(4-aminobenzoate) is another area of growing interest. As industries strive to develop sustainable materials, this polymer has emerged as a promising alternative to traditional plastics due to its biodegradability and low toxicity profile. Studies have shown that under certain conditions, the polymer can undergo enzymatic degradation without releasing harmful byproducts. This characteristic makes it an environmentally friendly choice for applications where traditional plastics are currently used.
In conclusion, Poly(1,4-butanediol) bis(4-aminobenzoate), with its unique properties derived from its molecular structure, represents a significant advancement in material science. Its versatility in biomedical applications, including drug delivery systems and tissue engineering scaffolds, underscores its importance as a functional material. Additionally, its thermal stability and environmental compatibility make it a suitable candidate for industrial applications where performance and sustainability are paramount. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is set to expand even further.
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